molecular formula C18H22N2O4 B2365165 (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1258830-81-7

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2365165
CAS No.: 1258830-81-7
M. Wt: 330.384
InChI Key: CTAQSQAXLBRCMQ-UHFFFAOYSA-N
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Description

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclobutyl group, a trimethoxyphenyl moiety, and an enamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Common reagents include cyclobutanone derivatives and cyanide sources under basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Enamide Linkage: The final step involves the coupling of the cyanocyclobutyl intermediate with the trimethoxyphenyl derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the enamide to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the cyanocyclobutyl or trimethoxyphenyl groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the cyanocyclobutyl group could interact with specific amino acid residues, leading to modulation of the target’s activity. Pathways involved might include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks one methoxy group, potentially altering its binding affinity and biological activity.

    (E)-N-(1-cyanocyclobutyl)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Different substitution pattern on the phenyl ring, which may affect its chemical reactivity and pharmacological properties.

Uniqueness

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both a cyanocyclobutyl group and a trimethoxyphenyl moiety. This combination of features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(18(12-19)8-5-9-18)17(21)7-6-13-10-15(23-3)16(24-4)11-14(13)22-2/h6-7,10-11H,5,8-9H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQSQAXLBRCMQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C=C1OC)OC)OC)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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